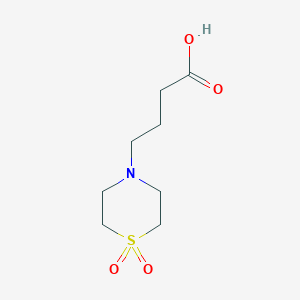4-(1,1-Dioxidothiomorpholino)butanoic acid
CAS No.: 933738-42-2
Cat. No.: VC4640476
Molecular Formula: C8H15NO4S
Molecular Weight: 221.27
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 933738-42-2 |
|---|---|
| Molecular Formula | C8H15NO4S |
| Molecular Weight | 221.27 |
| IUPAC Name | 4-(1,1-dioxo-1,4-thiazinan-4-yl)butanoic acid |
| Standard InChI | InChI=1S/C8H15NO4S/c10-8(11)2-1-3-9-4-6-14(12,13)7-5-9/h1-7H2,(H,10,11) |
| Standard InChI Key | BEYUEWPAHJGRIH-UHFFFAOYSA-N |
| SMILES | C1CS(=O)(=O)CCN1CCCC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s structure combines a butanoic acid backbone with a 1,1-dioxidothiomorpholine group (Figure 1). Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 933738-42-2 | |
| Molecular Formula | ||
| Molecular Weight | 221.27 g/mol | |
| SMILES | ||
| InChIKey | KWVBKMSCALADDC-UHFFFAOYSA-N |
The thiomorpholine ring’s sulfone group () enhances polarity and hydrogen-bonding capacity, influencing solubility and receptor interactions .
Synthetic Analogues
Related derivatives, such as 2-(1,1-dioxidothiomorpholino)-3-methylbutanoic acid (CAS 477858-29-0), highlight structural flexibility. Substitutions at the butanoic acid chain or thiomorpholine ring modulate bioactivity and pharmacokinetics .
Synthesis and Manufacturing
Industrial Production
MolCore BioPharmatech reports high-purity synthesis (>97%) under ISO-certified conditions, though specific protocols remain proprietary . General strategies involve:
-
Thiomorpholine Oxidation: Reaction of thiomorpholine with hydrogen peroxide to form the sulfone .
-
Conjugation with Butanoic Acid: Coupling via nucleophilic substitution or amide bond formation .
Laboratory-Scale Methods
A patented route for analogous compounds involves:
-
Step 1: Ethyl 2-(1,1-dioxidothiomorpholino)acetate (CAS 343334-01-0) synthesis via thiomorpholine sulfonation .
-
Step 2: Hydrolysis of the ester to yield the carboxylic acid .
Physicochemical Properties
Experimental Data
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
| Solubility | Miscible in polar solvents (e.g., DMSO) | |
| LogP | ~0.5 (estimated) |
Computational Predictions
DFT studies on similar butanoic acid derivatives predict:
Pharmacological Applications
mPGES-1 Inhibition
The compound’s thiomorpholine sulfone group mimics prostaglandin E synthase-1 (mPGES-1) inhibitors described in patent DK3109240T3. Such inhibitors suppress PGE2 production while upregulating anti-inflammatory prostacyclins (PGI2) and thromboxanes (TXB2) .
Anticancer Activity
Butanoic acid derivatives (e.g., histone deacetylase inhibitors) demonstrate antiproliferative effects by inducing apoptosis and p21/p53 pathways . While direct evidence for 4-(1,1-dioxidothiomorpholino)butanoic acid is limited, structural analogs show promise in colorectal cancer models .
Research Findings and Computational Insights
Molecular Dynamics Simulations
A 2021 study modeled similar compounds’ binding to mPGES-1, revealing:
Spectroscopic Characterization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume